1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea
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Description
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
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Biological Activity
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea, a compound with significant structural features, has drawn attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its interactions at the molecular level, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by a urea linkage connecting two aromatic moieties: a 4-methoxyphenyl group and a phenylpropyl group. The presence of hydroxyl and methoxy substituents enhances its solubility and biological interactions.
This compound exhibits several mechanisms of action, primarily through modulation of enzyme activities and receptor interactions. Notably, it has been shown to influence:
- Enzyme Inhibition : The compound acts as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders .
- Receptor Modulation : Preliminary studies suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to metabolism and obesity .
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various studies:
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-obesity Potential : Research indicates that compounds with similar structures can modulate appetite-regulating hormones and pathways, suggesting that this urea derivative may also possess anti-obesity effects .
Study 1: Tyrosinase Inhibition
A study focused on the inhibitory effects of various urea derivatives on tyrosinase activity revealed that this compound showed promising results. The compound exhibited a significant reduction in enzyme activity compared to control groups, indicating its potential as a therapeutic agent for skin pigmentation disorders.
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-18-9-7-15(8-10-18)11-12-20-19(23)21-14-17(22)13-16-5-3-2-4-6-16/h2-10,17,22H,11-14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMEGNEPYRPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.